molecular formula C16H13ClN2O5 B2504117 N-(2H-1,3-benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide CAS No. 941939-71-5

N-(2H-1,3-benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide

Cat. No.: B2504117
CAS No.: 941939-71-5
M. Wt: 348.74
InChI Key: KBLPNFMBVIVJMV-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is an ethanediamide derivative featuring a 1,3-benzodioxole moiety and a 5-chloro-2-methoxyphenyl group. This compound has been studied for its inhibitory activity against falcipain-2, a cysteine protease critical for the lifecycle of Plasmodium falciparum, the malaria parasite . Its structure includes two aromatic substituents connected by an ethanediamide linker, which facilitates interactions with the enzyme’s active site. Molecular docking simulations suggest that the benzodioxol group enhances binding affinity through hydrophobic interactions, while the chloro-methoxy substituent contributes to steric complementarity within the protease’s catalytic pocket .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c1-22-12-4-2-9(17)6-11(12)19-16(21)15(20)18-10-3-5-13-14(7-10)24-8-23-13/h2-7H,8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLPNFMBVIVJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on various aspects such as cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxole moiety and a chloro-substituted methoxyphenyl group. Its chemical formula is C21H20ClN5O3C_{21}H_{20}ClN_5O_3 with a molecular weight of approximately 425.87 g/mol. The structural representation can be summarized as follows:

PropertyDetails
Chemical Formula C21H20ClN5O3
Molecular Weight 425.87 g/mol
IUPAC Name N4-(5-chloro-2H-1,3-benzodioxol-4-yl)-N2-[3-(morpholin-4-yl)phenyl]pyrimidine-2,4-diamine
CAS Number Not Available

Cytotoxicity

Research indicates that derivatives of compounds similar to this compound exhibit varying levels of cytotoxicity against cancer cell lines. In particular, studies have shown that certain benzodioxole derivatives possess selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents. For instance, a related compound demonstrated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines while exhibiting minimal toxicity to normal fibroblasts .

Antimicrobial Properties

The compound's antimicrobial activity has been assessed against various bacterial strains. Preliminary screening revealed that some derivatives exhibit selective antibacterial effects primarily against Gram-positive bacteria such as Bacillus subtilis. However, the overall antibacterial potency was found to be moderate .

MicroorganismActivity Level
Bacillus subtilisModerate
Escherichia coliLow
Candida albicansLow

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzodioxole and phenyl rings significantly influence the biological activity of the compound. Electron-donating groups on the phenyl ring tend to enhance cytotoxicity and antimicrobial efficacy, while electron-withdrawing groups often reduce activity .

For example, compounds with methoxy or dimethylamino substitutions exhibited higher antibacterial activity compared to those with halogen substitutions. The presence of multiple methoxy groups was also correlated with increased antifungal activity against Candida albicans.

Case Studies

  • Study on Anticancer Activity : A study conducted by Bernard et al. (2014) evaluated the cytotoxic effects of various benzodioxole derivatives on multiple cancer cell lines. The findings suggested that compounds similar to this compound could be promising candidates for further development as anticancer agents due to their selective toxicity towards malignant cells .
  • Antimicrobial Screening : Research by Kakkar et al. (2018) highlighted the antimicrobial properties of benzodioxole derivatives against both bacterial and fungal pathogens. The study found that certain modifications led to enhanced activity against Gram-positive bacteria and yeasts, indicating potential therapeutic applications in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a common ethanediamide backbone with several analogs, but its substituents distinguish it in terms of binding and pharmacokinetics. Key structural comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences
Target Compound 1,3-Benzodioxol-5-yl; 5-chloro-2-methoxyphenyl ~373.8 (estimated) Balanced hydrophobic/hydrophilic groups; no charged moieties.
QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethyl]ethanediamide) 1,3-Benzodioxol-5-yl; tetrahydroquinolin-6-yl ethyl ~437.9 (estimated) Incorporates a tetrahydroquinoline group, enhancing lipophilicity and potential blood-brain penetration.
ICD (N-{3-[(Biphenyl-4-yl Carbonyl)Amino]Propyl}-1H-Indole-2-Carboxamide) Biphenyl-4-yl carbonyl; indole-2-carboxamide ~429.5 (estimated) Biphenyl and indole groups confer rigidity, potentially improving target selectivity.
N-(5-Chloro-2-Methoxyphenyl)-N’-[2-(1-Methyl-2,3-Dihydro-1H-Indol-5-yl)-2-(4-Methylpiperazinyl)ethyl]ethanediamide 5-Chloro-2-methoxyphenyl; 1-methyl-2,3-dihydroindol-5-yl; 4-methylpiperazinyl ~528.1 (exact from ) Piperazinyl group introduces basicity, improving solubility in acidic environments.

Notes:

  • The target compound lacks the charged piperazinyl group present in ’s analog, which may reduce solubility but enhance membrane permeability .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: The methoxy group in the target compound may slow oxidative metabolism compared to QOD’s tetrahydroquinoline, which is susceptible to CYP450-mediated oxidation .

Preparation Methods

Activation of Ethanedioic Acid

The ethanediamide bridge is formed by activating ethanedioic acid (oxalic acid) using thionyl chloride (SOCl₂) to produce ethanedioyl dichloride. This step occurs under anhydrous conditions at 0–5°C to prevent side reactions.

$$
\text{HOOC-COOH} + 2 \, \text{SOCl}2 \rightarrow \text{ClOC-COCl} + 2 \, \text{SO}2 + 2 \, \text{HCl}
$$

Sequential Amide Coupling

The activated dichloride reacts with the amines in a two-step process:

  • First Amidation : 5-Chloro-2-methoxyaniline is added dropwise to ethanedioyl dichloride in THF at 0°C, yielding N-(5-chloro-2-methoxyphenyl)ethanedioyl chloride.
  • Second Amidation : 2H-1,3-benzodioxol-5-ylmethylamine is introduced, and the reaction proceeds at 45–70°C for 18–30 hours under nitrogen.

Workup and Isolation

The crude product is precipitated by adding ice-cold water, filtered, and washed with sodium bicarbonate to neutralize residual acid. The yield at this stage typically ranges from 50–65%.

Reaction Optimization and Conditions

Critical parameters for maximizing yield and purity include:

Parameter Optimal Range Impact on Reaction
Temperature 45–70°C Higher temperatures accelerate coupling but risk decomposition
Solvent THF or DMF Polar aprotic solvents enhance reagent solubility
Coupling Agent EDCI or DCC Facilitates amide bond formation without racemization
Reaction Time 18–30 hours Ensures complete conversion of intermediates

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography using a gradient of ethyl acetate (30–50%) in hexane. Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled.

Recrystallization

Further purification is achieved by recrystallization from methanol, yielding colorless crystals suitable for X-ray diffraction analysis.

Analytical Data

Property Value Method
Melting Point 178–180°C Differential Scanning Calorimetry
Molecular Weight 375.8 g/mol High-Resolution Mass Spectrometry
IR (ν, cm⁻¹) 1650 (C=O), 1510 (C-O) Fourier-Transform Infrared Spectroscopy
$$ ^1\text{H NMR} $$ (δ) 5.2 (s, 2H, OCH₂O) Nuclear Magnetic Resonance

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key adaptations include:

  • Automated Feed Systems : Precise control of reagent stoichiometry minimizes byproducts.
  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces THF to improve environmental sustainability.
  • In-Line Analytics : Real-time HPLC monitoring ensures consistent product quality.

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